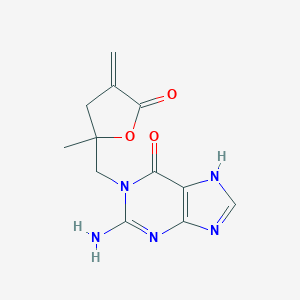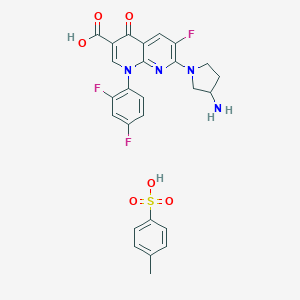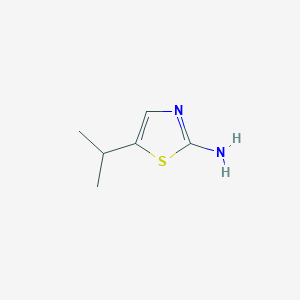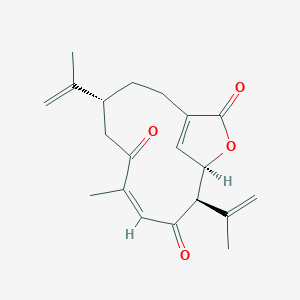
Gersemolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gersemolide is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the roots of the medicinal plant, Siegesbeckia orientalis. Gersemolide has been found to possess anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Genetically Engineered Crop Safety :
- Overview : This paper discusses the safety of genetically engineered (GE) crops, a major achievement in biotechnology over the past 30 years (Nicolia, Manzo, Veronesi, & Rosellini, 2014).
- Key Point : The research emphasizes the importance of safety in the adoption of GE crops and the extensive scientific work conducted in this area.
Drug Resistance in Cancer :
- Overview : This paper focuses on the molecular mechanisms responsible for drug resistance in cancer, discussing progress in clinical applications (Yagüe & Raguz, 2005).
- Key Point : It highlights the challenges and advancements in understanding drug resistance, a crucial aspect in medical research and treatment strategies.
PET and Drug Research and Development :
- Overview : This study explores the use of PET (Positron Emission Tomography) in assessing the properties of drugs and substances, highlighting its role in drug development (Fowler, Volkow, Wang, Ding, & Dewey, 1999).
- Key Point : PET provides a valuable tool for understanding pharmacokinetics and pharmacodynamics, essential in the process of drug development.
Drug Discovery A Historical Perspective
:
- Overview : This paper gives a historical overview of drug research, emphasizing the role of molecular biology and genomic sciences in the evolution of drug discovery (Drews, 2000).
- Key Point : It discusses the increasing complexity of drug research and the emerging role of biotech companies in bridging the gap between academia and the pharmaceutical industry.
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials :
- Overview : This review addresses the limitations of using animal models in predicting human toxicity in pharmaceutical development, advocating for alternative methods (Norman, 2019).
- Key Point : It emphasizes the need for more accurate and ethical approaches in pharmaceutical testing, reflecting the evolving landscape of scientific research ethics.
Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications :
- Overview : This paper explores the immunomodulatory activities of macrolides, a class of antibiotics, and their clinical applications in treating various inflammatory conditions (Kanoh & Rubin, 2010).
- Key Point : It highlights the polymodal nature of these drugs and their potential in modulating immune responses.
Eigenschaften
CAS-Nummer |
106231-28-1 |
|---|---|
Produktname |
Gersemolide |
Molekularformel |
C20H24O4 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4R,7Z,10R,11R)-7-methyl-4,10-bis(prop-1-en-2-yl)-12-oxabicyclo[9.2.1]tetradeca-1(14),7-diene-6,9,13-trione |
InChI |
InChI=1S/C20H24O4/c1-11(2)14-6-7-15-10-18(24-20(15)23)19(12(3)4)17(22)8-13(5)16(21)9-14/h8,10,14,18-19H,1,3,6-7,9H2,2,4-5H3/b13-8-/t14-,18-,19+/m1/s1 |
InChI-Schlüssel |
YEBDNBDBHUUVGR-OSGWYAKPSA-N |
Isomerische SMILES |
C/C/1=C/C(=O)[C@@H]([C@H]2C=C(CC[C@H](CC1=O)C(=C)C)C(=O)O2)C(=C)C |
SMILES |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
Kanonische SMILES |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
Andere CAS-Nummern |
106231-28-1 |
Synonyme |
Gersemolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
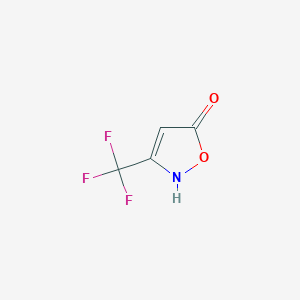



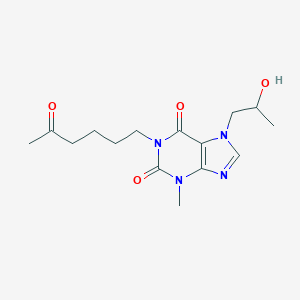
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)

